Lifirafenib

Description

This compound is an inhibitor of the serine/threonine protein kinase B-raf (BRAF) and epidermal growth factor receptor (EGFR), with potential antineoplastic activity. This compound selectively binds to and inhibits the activity of BRAF and certain BRAF mutant forms, and EGFR. This prevents BRAF- and EGFR-mediated signaling and inhibits the proliferation of tumor cells that either contain a mutated BRAF gene or express over-activated EGFR. In addition, BGB-283 inhibits mutant forms of the Ras proteins K-RAS and N-RAS. BRAF and EGFR are mutated or upregulated in many tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 1 investigational indication.

a BRAF inhibitor; structure in first source

See also: this compound Maleate (active moiety of).

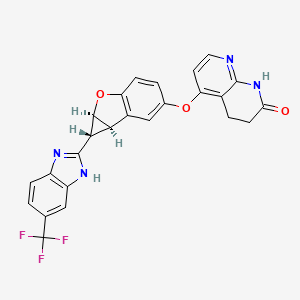

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFVZQXSRKHBM-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446090-79-4 | |

| Record name | Lifirafenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifirafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIFIRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lifirafenib's Mechanism of Action in BRAF V600E Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifirafenib (also known as BGB-283) is a potent, orally available small molecule inhibitor with a dual mechanism of action targeting both the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] In cancer cells harboring the BRAF V600E mutation, this compound disrupts the constitutively active MAPK signaling pathway, a critical driver of tumor cell proliferation and survival.[2][4] Furthermore, its unique ability to inhibit both monomeric and dimeric forms of RAF kinases, as well as to counteract EGFR feedback activation, positions it as a promising therapeutic agent to overcome resistance mechanisms observed with first-generation BRAF inhibitors.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms, key experimental data, and relevant methodologies for studying the effects of this compound in BRAF V600E mutant cells.

Core Mechanism of Action

This compound exerts its anti-tumor effects in BRAF V600E mutant cells through a multi-pronged approach:

-

Direct Inhibition of BRAF V600E: The BRAF V600E mutation leads to a constitutively active BRAF kinase, resulting in aberrant activation of the downstream MAPK/ERK signaling pathway (RAS-RAF-MEK-ERK).[4][7] This pathway, when dysregulated, promotes uncontrolled cell growth, proliferation, and survival.[8][9] this compound directly binds to and inhibits the kinase activity of the BRAF V600E oncoprotein.[2]

-

Inhibition of RAF Dimers: Unlike first-generation BRAF inhibitors that are ineffective against or can even promote the formation of RAF dimers, this compound inhibits both monomeric and dimeric forms of RAF kinases.[5][6] This is crucial for overcoming acquired resistance, which can be driven by the formation of BRAF V600E homodimers or heterodimers with other RAF isoforms (e.g., CRAF).[10][11]

-

Suppression of EGFR Feedback Reactivation: A significant mechanism of resistance to BRAF inhibitors, particularly in colorectal cancer, is the feedback reactivation of EGFR signaling.[1][11] Inhibition of the MAPK pathway by BRAF inhibitors can lead to a compensatory upregulation of EGFR activity, which in turn reactivates the MAPK and PI3K/AKT pathways, thus circumventing the BRAF blockade.[1][8] this compound's dual inhibitory activity on both RAF and EGFR effectively mitigates this feedback loop, leading to a more sustained suppression of pro-survival signaling.[1][2]

-

Pan-RAF Inhibition: this compound inhibits multiple members of the RAF kinase family, including ARAF, BRAF, and CRAF.[5] This broad-spectrum activity is advantageous as resistance to BRAF V600E-specific inhibitors can involve RAF isoform switching.[12]

Signaling Pathway Diagrams

Caption: The constitutively active BRAF V600E mutant drives the MAPK signaling cascade.

Caption: this compound's multi-targeted inhibition of the MAPK pathway and EGFR feedback.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound in BRAF V600E mutant contexts.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Source |

| BRAF V600E | 23 | [1][2] |

| EGFR | 29 | [1][2] |

| EGFR T790M/L858R | 495 | [1] |

Table 2: Cellular Activity in BRAF V600E Mutant Cell Lines

| Cell Line | Cancer Type | Effect | Endpoint | Source |

| HT29 | Colorectal | Potent inhibition of cell proliferation | Cell Viability | [1] |

| Colo205 | Colorectal | Potent inhibition of cell proliferation | Cell Viability | [1] |

| WiDr | Colorectal | Inhibition of pERK and EGFR reactivation | Western Blot | [1] |

| Various | BRAF V600E mutant | Potent inhibition of BRAFV600E-activated ERK phosphorylation | Western Blot | [2] |

Table 3: In Vivo Efficacy in BRAF V600E Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Source |

| HT29 | Colorectal | This compound | Dose-dependent tumor growth inhibition, partial and complete tumor regressions | [1] |

| Colo205 | Colorectal | This compound | Dose-dependent tumor growth inhibition, partial and complete tumor regressions | [1] |

| WiDr | Colorectal | This compound | Compelling efficacy, inhibition of both ERK1/2 and EGFR phosphorylation | [1] |

| Primary Tumor Xenografts | Colorectal | This compound | Dose-dependent tumor growth inhibition, partial and complete tumor regressions | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are standard protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT29, Colo205) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[2]

Western Blotting for Phosphorylated Proteins (pERK, pEGFR)

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in SDS sample buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204), total ERK, pEGFR (e.g., Tyr1068, Tyr1173), and total EGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[3]

In Vitro RAF Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RAF kinases.

Protocol:

-

Reaction Setup: In a 96-well plate, add the following components in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35):

-

Recombinant active BRAF V600E enzyme.

-

A kinase substrate (e.g., recombinant MEK1).

-

Varying concentrations of this compound.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assays: Using a reagent like Kinase-Glo™ that measures the amount of ATP remaining in the well (less ATP indicates higher kinase activity).

-

Antibody-based detection: Using an antibody specific to the phosphorylated form of the substrate in an ELISA or Western blot format.

-

BRAF V600E Colorectal Cancer Xenograft Model

In vivo xenograft models are essential for evaluating the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells harboring the BRAF V600E mutation (e.g., COLO205, HT29) in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).[10]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives a vehicle solution.

-

Tumor Measurement: Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry (for pERK, etc.), or Western blotting.[10]

Conclusion

This compound demonstrates a robust and multi-faceted mechanism of action against BRAF V600E mutant cancer cells. Its ability to potently inhibit the primary oncogenic driver, overcome resistance mechanisms related to RAF dimerization, and uniquely block EGFR feedback reactivation provides a strong rationale for its continued clinical development. The data presented in this guide underscore its potential as a valuable therapeutic agent in the treatment of BRAF V600E-driven malignancies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. altogenlabs.com [altogenlabs.com]

- 7. Patient-derived xenografts of colorectal cancer for testing new pharmacological substances. - ASCO [asco.org]

- 8. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. altogenlabs.com [altogenlabs.com]

Lifirafenib (BGB-283): A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifirafenib (BGB-283) is a novel, first-in-class, orally administered small molecule inhibitor that potently targets key components of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway in tumorigenesis.[1] Uniquely, this compound acts as a RAF dimer inhibitor and also exhibits potent activity against the Epidermal Growth Factor Receptor (EGFR).[2][3] This dual mechanism of action allows it to overcome some of the resistance mechanisms observed with first-generation BRAF inhibitors. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of RAF Dimers and EGFR

This compound exerts its anti-neoplastic effects by potently and reversibly inhibiting RAF family kinases, including A-RAF, B-RAF, and C-RAF, with particularly high affinity for the common B-RAFV600E mutation.[1][4] A key feature of this compound is its ability to inhibit RAF dimers, a mechanism of resistance to first-generation BRAF inhibitors.[2][3]

Furthermore, this compound targets and inhibits EGFR, which can be a driver of tumor growth and is implicated in the reactivation of the MAPK pathway following BRAF inhibition, especially in colorectal cancers.[1][5][6][7] This dual inhibition leads to a more sustained blockade of the downstream MAPK signaling pathway, preventing the phosphorylation of MEK and ERK, and ultimately inhibiting tumor cell proliferation and inducing apoptosis.[5][6] this compound has also demonstrated activity against mutant forms of KRAS and NRAS.[8]

Quantitative Efficacy Data

The following tables summarize the in vitro and clinical efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| B-RAFV600E | Biochemical Assay | 23 | [5][9] |

| EGFR | Biochemical Assay | 29 | [5][9] |

| EGFRT790M/L858R | Biochemical Assay | 495 | [5] |

Table 2: Clinical Activity of this compound in Phase I Trials

| Tumor Type | Mutation Status | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Melanoma | B-RAFV600 | 42.9% | 85.7% | [2] |

| Papillary Thyroid Cancer | B-RAFV600 | 1 PR, 2 SD (in 3 patients) | - | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | K-RAS | 16.7% (1 PR, 2 SD in 6 patients) | 50% | [2] |

| Ovarian Cancer | B-RAFV600E | 1 PR | - | [2] |

| Endometrial Cancer | K-RAS | Antitumor activity observed | - | [2] |

PR: Partial Response, SD: Stable Disease

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: this compound inhibits the MAPK signaling pathway.

Caption: this compound overcomes EGFR-mediated resistance.

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound.

BRAF Kinase Activity Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of BRAF kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. It measures the inhibition of phosphorylation of a substrate by the kinase in the presence of the inhibitor.

-

Materials:

-

Recombinant human BRAFV600E enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Biotinylated MEK1 substrate

-

Europium-labeled anti-phospho-MEK1 antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

This compound (BGB-283) serially diluted in DMSO

-

384-well assay plates

-

-

Procedure:

-

Add 5 µL of kinase buffer containing the BRAFV600E enzyme to each well of a 384-well plate.

-

Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding 5 µL of a mixture of ATP and biotinylated MEK1 substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a detection mix containing EDTA, europium-labeled anti-phospho-MEK1 antibody, and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the ratio of the two emission wavelengths and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for a BRAF Kinase Activity Assay.

Cell Viability Assay

This assay determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., BRAFV600E mutant melanoma or colorectal cancer cells)

-

Complete cell culture medium

-

This compound (BGB-283)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically a 10-point serial dilution) or DMSO as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blotting for Phospho-ERK

This technique is used to detect the phosphorylation status of ERK, a downstream effector in the MAPK pathway, to confirm the inhibitory activity of this compound.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Materials:

-

Cancer cell lines

-

This compound (BGB-283)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK for loading control.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., HT-29 or Colo205 for colorectal cancer)

-

Matrigel (optional)

-

This compound (BGB-283) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice daily by oral gavage.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-ERK).

-

Conclusion

This compound (BGB-283) is a promising anti-cancer agent with a unique dual mechanism of action that targets both RAF dimers and EGFR. This allows it to be effective in tumors with BRAF mutations and to overcome EGFR-mediated resistance, a significant challenge with earlier-generation BRAF inhibitors. The preclinical and clinical data demonstrate its potent anti-tumor activity across a range of solid tumors with MAPK pathway alterations. The experimental protocols outlined provide a framework for the further investigation and characterization of this and similar targeted therapies.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. A Biobank of Colorectal Cancer Patient-Derived Xenografts [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. altogenlabs.com [altogenlabs.com]

- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2.6. BRAF Kinase Assay [bio-protocol.org]

- 9. altogenlabs.com [altogenlabs.com]

Lifirafenib's Mechanism and Targets in KRAS-Mutated Cancers: A Technical Guide

Introduction

Mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene are among the most prevalent drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to the structural challenges in developing targeted inhibitors.[3] This has led to a critical unmet need for effective therapies in KRAS-mutant tumors. Lifirafenib (formerly BGB-283) has emerged as a promising investigational agent that indirectly targets the signaling cascade activated by mutant KRAS. This technical guide provides an in-depth overview of this compound's core targets, its mechanism of action, and its therapeutic potential in the context of KRAS-mutated malignancies.

Core Mechanism of Action: A Novel RAF Dimer Inhibitor

This compound is a potent, reversible, first-in-class inhibitor that targets multiple key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] Its primary targets include:

-

RAF Family Kinases: this compound inhibits wild-type A-RAF, B-RAF, and C-RAF, as well as the oncogenic B-RAFV600E mutant.[1][5]

-

Epidermal Growth Factor Receptor (EGFR): The compound also demonstrates inhibitory activity against EGFR.[6][7]

In cancers driven by KRAS mutations, the KRAS protein is locked in a persistently active state, leading to the constitutive activation of its primary downstream effectors, the RAF kinases.[8] This activation involves the formation of RAF dimers (homo- and heterodimers). First-generation B-RAF inhibitors were designed to target monomeric B-RAFV600E but were found to paradoxically activate the MAPK pathway in KRAS-mutant cells by promoting RAF dimerization. This compound circumvents this by specifically inhibiting these RAF dimers, thereby blocking the aberrant signaling cascade at its source downstream of KRAS.[1][9]

Signaling Pathway: this compound's Intervention in the MAPK Cascade

The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and highlights the critical intervention point of this compound in KRAS-mutant cancer cells. Mutant KRAS activates RAF dimers, which in turn phosphorylate and activate MEK1/2, leading to the phosphorylation of ERK1/2 and subsequent pro-tumorigenic cell signaling. This compound's inhibition of RAF dimers provides a crucial blockade in this pathway.

Clinical Efficacy and Quantitative Data

Clinical trials have evaluated this compound both as a monotherapy and in combination with other targeted agents. Antitumor activity has been observed in patients with KRAS-mutated NSCLC and endometrial cancer, although its efficacy appears limited in KRAS-mutated colorectal and pancreatic cancers, suggesting a context-dependent activity.[1][4]

Table 1: Summary of Clinical Trial Data for this compound in KRAS-Mutated Cancers

| Trial Phase | Cancer Types | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings & Citations |

| Phase I | KRAS/NRAS-mutated solid tumors | This compound Monotherapy | 3.0% (2/66 patients) | 53.0% (35/66 patients) | Confirmed partial responses seen in KRAS-mutated endometrial cancer and NSCLC.[10] |

| Phase Ib | KRAS, NRAS, or BRAF-mutated solid tumors | This compound + Mirdametinib (MEK inhibitor) | 22.6% (14/62 evaluable patients) | Not Reported | The combination showed a favorable safety profile and antitumor activity across several solid tumor types, including LGSOC, NSCLC, and endometrial cancer.[11][12] |

Synergistic Targeting: Combination with MEK Inhibitors

A significant challenge in targeting the MAPK pathway is the presence of feedback reactivation loops.[13] The use of MEK inhibitors alone in KRAS-mutant cancers can lead to RAF-dependent feedback phosphorylation and reactivation of MEK, limiting their efficacy.[8][9]

Preclinical studies have demonstrated a strong synergistic effect when combining a RAF dimer inhibitor like this compound with a MEK inhibitor (e.g., mirdametinib).[9][14] This "vertical inhibition" strategy, targeting two nodes in the same pathway, suppresses the RAF-dependent MEK reactivation and leads to a more durable and sustained blockade of MAPK signaling.[8][13] This enhanced antitumor activity has been observed in KRAS-mutant NSCLC and CRC cell lines and xenograft models.[5][9]

Logical Workflow: Rationale for Combination Therapy

The following diagram illustrates the logic behind combining this compound with a MEK inhibitor to overcome resistance mechanisms and achieve a more profound pathway inhibition.

Experimental Protocols

The evaluation of this compound's efficacy relies on a series of established preclinical experimental methodologies.

In Vitro Kinase and Cell Proliferation Assays

-

Objective: To determine the potency of this compound against target kinases and its effect on the growth of KRAS-mutant cancer cells.

-

Methodology:

-

Kinase Inhibition Assay: Recombinant kinases (e.g., B-RAFV600E, EGFR) are incubated with this compound at various concentrations and a kinase substrate in the presence of ATP. The inhibitory concentration (IC50) is calculated by measuring the reduction in substrate phosphorylation, often using radiometric or fluorescence-based methods.[15]

-

Cell Proliferation Assay: KRAS-mutant cancer cell lines are seeded in multi-well plates and treated with escalating doses of this compound for a set period (e.g., 72 hours). Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. The data is used to calculate the concentration that inhibits growth by 50% (GI50).

-

Western Blotting for Pathway Modulation

-

Objective: To confirm that this compound inhibits the MAPK signaling pathway downstream of RAF.

-

Methodology:

-

KRAS-mutant cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed, and protein concentrations are quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as total MEK and ERK as loading controls.

-

Detection with secondary antibodies allows for visualization and quantification of the inhibition of pathway signaling. A reduction in the p-ERK/total ERK ratio indicates effective pathway inhibition.[9]

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the antitumor activity of this compound in a living organism.

-

Methodology:

-

Model Establishment: Immunocompromised mice are subcutaneously injected with human KRAS-mutant cancer cells.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, MEK inhibitor monotherapy, combination therapy). The drug is administered orally according to a defined schedule.[4]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement in vivo.[8]

-

Workflow: Preclinical Evaluation of this compound

The diagram below outlines a typical workflow for the preclinical assessment of a targeted therapy like this compound in KRAS-mutant cancer models.

This compound represents a significant advancement in the strategy to target KRAS-mutant cancers. By inhibiting RAF dimers, it effectively blocks the primary signaling pathway driven by oncogenic KRAS, avoiding the paradoxical activation seen with earlier-generation inhibitors. While monotherapy has shown modest activity in specific tumor types like NSCLC and endometrial cancer, the true potential of this compound appears to be in combination therapies.[1][10] The synergistic vertical blockade achieved with MEK inhibitors provides a strong rationale for this approach, addressing intrinsic feedback resistance mechanisms to achieve a more potent and durable antitumor response.[14] Ongoing clinical investigations will further define the role of this compound in the therapeutic arsenal against KRAS-driven malignancies.[16]

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. targetedonc.com [targetedonc.com]

- 5. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. beonemedinfo.com [beonemedinfo.com]

- 9. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]

- 11. targetedonc.com [targetedonc.com]

- 12. SpringWorks and BeiGene Present Clinical Data on this compound in combination with Mirdametinib in Patients with Advanced or Refractory Solid Tumors with MAPK Pathway Aberrations at the American Association for Cancer Research Annual Meeting 2023 | SpringWorks Therapeutics [springworkstx.gcs-web.com]

- 13. search.lib.asu.edu [search.lib.asu.edu]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of Lifirafenib: A Pan-RAF Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lifirafenib (BGB-283) is a novel, orally bioavailable small molecule inhibitor that targets multiple kinases in the RAS-RAF-MEK-ERK signaling pathway, a critical cascade frequently dysregulated in human cancers. As a pan-RAF inhibitor, this compound potently and reversibly inhibits wild-type A-RAF, B-RAF, and C-RAF, as well as the common B-RAFV600E mutant. Additionally, it exhibits inhibitory activity against the epidermal growth factor receptor (EGFR). This dual action allows this compound to address both primary drivers of tumorigenesis and mechanisms of acquired resistance. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacological properties, and therapeutic potential in solid tumors harboring specific genetic alterations.

Introduction: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1][2] Aberrant activation of this pathway, often driven by mutations in RAS or RAF genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] First-generation B-RAF inhibitors demonstrated significant clinical benefit in patients with B-RAFV600E-mutant melanoma. However, their efficacy is often limited by the development of resistance, frequently mediated by the reactivation of the MAPK pathway through EGFR signaling or RAF dimerization.[5] This necessitated the development of next-generation inhibitors capable of overcoming these resistance mechanisms.

This compound was designed as a potent pan-RAF inhibitor to address these challenges. By inhibiting all RAF isoforms, including both monomeric and dimeric forms, and also targeting EGFR, this compound has the potential for broader and more durable anti-tumor activity in cancers with various RAS and RAF mutations.[4][6]

Preclinical Discovery and Characterization

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against key kinases in the RAF signaling pathway in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against B-RAFV600E, wild-type RAF isoforms, and EGFR.

| Target Kinase | IC50 (nM) |

| B-RAFV600E | 23 |

| Wild-Type B-RAF | 32 |

| Wild-Type A-RAF | 1 |

| C-RAF (Y340/341D) | 7 |

| EGFR | 29 |

| EGFR (T790M/L858R) | 495 |

Table 1: In Vitro Kinase Inhibitory Activity of this compound.[2][7]

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring B-RAFV600E and EGFR mutations. It has been shown to potently suppress B-RAFV600E-activated ERK phosphorylation. A key feature of this compound is its ability to inhibit the reactivation of EGFR, a known resistance mechanism to first-generation B-RAF inhibitors, particularly in colorectal cancer cell lines.[2][7]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in various cell line-derived and patient-derived xenograft (PDX) models. In preclinical studies, oral administration of this compound resulted in dose-dependent tumor growth inhibition and, in some cases, complete tumor regression in models with B-RAFV600E mutations.[2][7] Notably, this compound has also shown compelling efficacy in xenograft models where EGFR reactivation is a known mechanism of resistance to B-RAF inhibition.[2] Furthermore, in preclinical models of K-RAS mutant tumors, the combination of this compound with the MEK inhibitor mirdametinib demonstrated synergistic anti-tumor activity.[6]

Clinical Development

Phase I Dose-Escalation and Expansion Study (NCT02610364)

A first-in-human, open-label, Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring B-RAF or K-RAS/N-RAS mutations.[4][8]

Dose Escalation and Recommended Phase II Dose (RP2D): The study enrolled patients in successive dose-escalation cohorts, with this compound administered once daily.[4] The maximum tolerated dose (MTD) was established at 40 mg/day, with dose-limiting toxicities including reversible thrombocytopenia and nonhematologic toxicities.[4][8] The recommended Phase II dose (RP2D) was determined to be 30 mg/day.[4]

Pharmacokinetics: The pharmacokinetic profile of this compound was characterized by a dose-proportional increase in exposure.

| Dose Level | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | T1/2 (h) |

| 10 mg | 134 | 2050 | 26.8 |

| 20 mg | 285 | 4760 | 28.5 |

| 30 mg | 438 | 7780 | 30.2 |

| 40 mg | 589 | 10800 | 31.5 |

| 50 mg | 721 | 13600 | 32.1 |

Table 2: Mean Pharmacokinetic Parameters of this compound at Steady State (Day 15) in the Phase I Trial. (Data extracted and compiled from graphical representations in the cited source).[4]

Clinical Activity: this compound demonstrated anti-tumor activity in patients with B-RAFV600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer.[8] Responses were also observed in patients with K-RAS-mutated non-small cell lung cancer (NSCLC) and endometrial cancer.[8] However, limited clinical activity was seen in patients with K-RAS-mutated colorectal or pancreatic cancer.[4]

Phase Ib Combination Study with Mirdametinib (NCT03905148)

Based on strong preclinical rationale, a Phase Ib open-label, dose-escalation and expansion study was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in combination with the MEK inhibitor mirdametinib in patients with advanced or refractory solid tumors with RAS mutations, RAF mutations, and other MAPK pathway aberrations.[1][3]

Safety and Tolerability: As of the data cut-off of January 20, 2023, 71 patients had been treated across nine dose levels. The combination demonstrated a favorable safety profile with a low incidence of dose-limiting toxicities. The most common treatment-related adverse events were dermatitis acneiform, fatigue, diarrhea, and decreased platelet count.

Clinical Activity: The combination of this compound and mirdametinib showed promising anti-tumor activity in patients with various KRAS, NRAS, and BRAF mutations across several solid tumor types, including low-grade serous ovarian cancer, NSCLC, and endometrial cancer. Among 62 efficacy-evaluable patients, 14 (23%) had confirmed objective responses.

| Tumor Type | Genetic Alteration | Objective Response Rate (ORR) |

| Low-Grade Serous Ovarian Cancer | KRAS, NRAS, BRAF | Favorable responses observed |

| Non-Small Cell Lung Cancer (NSCLC) | KRAS, NRAS, BRAF | Responses observed |

| Endometrial Cancer | KRAS, BRAF | Responses observed |

Table 3: Preliminary Efficacy of this compound in Combination with Mirdametinib in the Phase Ib Trial.

Signaling Pathways and Experimental Workflows

The RAS-RAF-MEK-ERK Signaling Pathway and this compound's Mechanism of Action

Caption: RAS-RAF-MEK-ERK signaling pathway and points of inhibition by this compound.

Experimental Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Materials:

-

Recombinant human kinases (B-RAFV600E, wild-type B-RAF, A-RAF, C-RAF, EGFR)

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

This compound (serial dilutions)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, its specific substrate, and the kinase buffer.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., with B-RAF or K-RAS mutations)

-

Cell culture medium and supplements

-

96-well opaque-walled microplates

-

This compound (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of ERK, a downstream effector in the RAF pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

This compound is a promising pan-RAF inhibitor with a unique mechanism of action that includes the inhibition of all RAF isoforms and EGFR. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, particularly those with B-RAF and K-RAS mutations. Early clinical data from Phase I and Ib studies have shown a manageable safety profile and encouraging anti-tumor efficacy, both as a monotherapy and in combination with a MEK inhibitor. The ongoing clinical development of this compound will further delineate its therapeutic potential in molecularly selected patient populations with solid tumors driven by the RAS-RAF-MEK-ERK pathway. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians in the field of targeted cancer therapy.

References

- 1. targetedonc.com [targetedonc.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beonemedinfo.com [beonemedinfo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Lifirafenib's Role in Non-Small Cell Lung Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung carcinoma (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the mitogen-activated protein kinase (MAPK) pathway. Lifirafenib (BGB-283), a novel inhibitor of both RAF family kinases and the epidermal growth factor receptor (EGFR), has emerged as a promising therapeutic agent for NSCLC harboring specific genetic alterations, particularly BRAF and KRAS mutations. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into this compound's role in NSCLC, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential and the scientific methodology used in its evaluation.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, frequently due to mutations in genes such as BRAF and KRAS, is a key driver in a significant portion of non-small cell lung carcinomas. While first-generation BRAF inhibitors have shown efficacy in BRAF V600E-mutant melanoma, their success in NSCLC has been limited by innate and acquired resistance mechanisms, often involving paradoxical MAPK pathway reactivation.

This compound is a next-generation RAF inhibitor designed to overcome these limitations. As a potent, reversible inhibitor of wild-type A-RAF, B-RAF, C-RAF, and the B-RAF V600E mutant, as well as EGFR, this compound offers a dual mechanism of action. By targeting both RAF monomers and dimers, it aims to prevent the paradoxical pathway activation seen with earlier inhibitors. Its additional activity against EGFR is particularly relevant in the context of NSCLC, where EGFR signaling can contribute to resistance to RAF inhibition. This guide delves into the scientific foundation for the investigation of this compound in NSCLC, presenting the data and methodologies that underpin its development.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of RAF kinases, which are central components of the MAPK signaling pathway. In NSCLC with BRAF mutations (e.g., V600E), the BRAF protein is constitutively active, leading to downstream activation of MEK and ERK, and subsequently, uncontrolled cell proliferation. This compound directly binds to and inhibits the kinase activity of both mutant BRAF monomers and RAF dimers, thereby blocking this oncogenic signaling.

In the context of KRAS-mutant NSCLC, where KRAS is locked in an active GTP-bound state, signaling proceeds through the formation of RAF dimers. This compound's ability to inhibit these RAF dimers is crucial for its activity in this patient population. Furthermore, in some NSCLC subtypes, resistance to RAF inhibition can be driven by the upregulation of EGFR signaling, which reactivates the MAPK pathway. This compound's concurrent inhibition of EGFR provides a secondary mechanism to suppress this resistance pathway.

Preclinical Studies

In Vitro Efficacy

Preclinical studies have demonstrated this compound's potent anti-proliferative activity in NSCLC cell lines with specific mutations. In BRAF V600E-mutant cell lines, this compound effectively inhibits ERK phosphorylation and cell growth.[1] Furthermore, in KRAS-mutant NSCLC cell lines, this compound shows synergistic activity when combined with the MEK inhibitor mirdametinib, leading to sustained inhibition of the MAPK pathway.[2][3]

In Vivo Models

In vivo studies using xenograft models of NSCLC have corroborated the in vitro findings. In mice bearing tumors derived from BRAF V600E-mutant NSCLC cell lines, this compound treatment leads to significant tumor growth inhibition.[1] In KRAS-mutant xenograft models, the combination of this compound and mirdametinib resulted in greater tumor regression than either agent alone, providing a strong rationale for clinical investigation of this combination.[3]

Clinical Investigations

Phase I Monotherapy Trial (NCT02610361)

A first-in-human, Phase I, dose-escalation and dose-expansion study evaluated the safety, tolerability, and efficacy of this compound monotherapy in patients with BRAF- or KRAS/NRAS-mutated solid tumors, including NSCLC.[4][5]

Key Findings:

-

The maximum tolerated dose (MTD) was established at 40 mg once daily.[4]

-

Dose-limiting toxicities included reversible thrombocytopenia and nonhematologic toxicities.[4]

-

In patients with BRAF-mutated NSCLC, an unconfirmed partial response (PR) was observed.[4][5]

-

A confirmed PR was observed in a patient with KRAS codon 12-mutated NSCLC.[4][5]

Phase Ib Combination Trial with Mirdametinib (NCT03905148)

Based on strong preclinical rationale, a Phase Ib trial was initiated to evaluate this compound in combination with the MEK inhibitor mirdametinib in patients with advanced or refractory solid tumors with MAPK pathway aberrations.[6][7]

Key Findings:

-

The combination demonstrated a favorable safety profile with a low incidence of dose-limiting toxicities.[6]

-

Among 11 evaluable NSCLC patients, 2 (18%) had an objective response. These responses were observed in tumors with an NRAS mutation or a BRAF V600E mutation.

-

The combination showed antitumor activity across various KRAS, NRAS, and BRAF mutations.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in NSCLC

| Clinical Trial | Treatment | Patient Population (NSCLC) | Objective Response Rate (ORR) |

| NCT02610361 (Phase I) | This compound Monotherapy | BRAF-mutant | 1 unconfirmed PR |

| KRAS codon 12-mutant | 1 confirmed PR | ||

| NCT03905148 (Phase Ib) | This compound + Mirdametinib | NRAS-mutant | 1 confirmed PR |

| BRAF V600E-mutant | 1 confirmed PR |

Data compiled from published clinical trial results.[4][5]

Table 2: Common Treatment-Emergent Adverse Events (≥15%) with this compound + Mirdametinib

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Dermatitis Acneiform | 42% | - |

| Fatigue | 32% | - |

| Diarrhea | 27% | - |

| Platelet Count Decreased | 18% | 5.6% |

| Alopecia | 18% | - |

| Nausea | 17% | - |

| Alanine Aminotransferase Increased | 16% | - |

Data from the Phase Ib combination trial (NCT03905148) as of January 20, 2023.

Experimental Protocols

Cell Viability Assay

This protocol describes a representative method for assessing the effect of this compound on the viability of NSCLC cell lines.

-

Cell Seeding: Seed NSCLC cells (e.g., A549 for KRAS-mutant, NCI-H1755 for BRAF-mutant) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add 10 µL of a resazurin-based reagent to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blotting for MAPK Pathway Activation

This protocol outlines a general procedure for analyzing the phosphorylation status of MEK and ERK in NSCLC cells following this compound treatment.

-

Cell Culture and Treatment: Plate NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Model

This protocol provides a representative design for evaluating the in vivo efficacy of this compound in an NSCLC xenograft model.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Mechanisms of Resistance

Despite the promise of this compound, acquired resistance is a potential challenge. Mechanisms of resistance to RAF inhibitors in NSCLC can be broadly categorized as on-target alterations or bypass pathway activation.

-

On-target alterations: These may include secondary mutations in the BRAF gene that prevent drug binding or the expression of BRAF splice variants that can dimerize in a RAS-independent manner.[8][9]

-

Bypass pathway activation: Tumor cells can develop resistance by activating alternative signaling pathways to reactivate MAPK signaling or promote survival through other routes. This can involve:

References

- 1. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beonemedinfo.com [beonemedinfo.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Clinical Trial: NCT03905148 - My Cancer Genome [mycancergenome.org]

- 8. researchgate.net [researchgate.net]

- 9. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Lifirafenib in NRAS-Mutated Melanoma: A Technical Guide to a Developing Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NRAS-mutant melanoma, representing 15-20% of cases, remains a significant clinical challenge with limited effective targeted therapies. Lifirafenib (BGB-283), a novel pan-RAF inhibitor targeting both RAF monomers and dimers, was investigated to address this unmet need. Clinical data on this compound monotherapy in this specific subtype are limited; however, its mechanism of action provides a strong rationale for combination therapy. Preclinical evidence demonstrates that this compound can overcome the adaptive resistance that curtails the efficacy of MEK inhibitors in RAS-driven cancers. The ongoing clinical evaluation of this compound in combination with the MEK inhibitor Mirdametinib (NCT03905148) is a promising strategy. This guide provides a detailed overview of the preclinical rationale, clinical trial protocols, and available data on this compound for the treatment of NRAS-mutated melanoma.

The Challenge of NRAS-Mutated Melanoma and the MAPK Pathway

Mutations in the NRAS gene lead to the constitutive activation of the RAS protein, which hyperactivates downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) cascade, promoting cell proliferation and survival. Unlike BRAF V600 mutations, which create constitutively active BRAF monomers, activated NRAS signals by inducing the formation of wild-type RAF protein dimers (e.g., BRAF-BRAF or BRAF-CRAF). First-generation BRAF inhibitors are ineffective against these RAF dimers. While MEK inhibitors have shown modest clinical activity, their efficacy is often transient due to feedback reactivation of the MAPK pathway.

Mechanism of Action: this compound as a RAF Dimer Inhibitor

This compound is an investigational, oral, reversible inhibitor of RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Crucially, it is a "Type II" or "dimer-breaker" inhibitor, capable of binding to and disrupting the activity of the RAF dimer complexes that are essential for signaling in RAS-mutant cancers.[2]

The primary rationale for using this compound in NRAS-mutant melanoma is its ability to block signaling at the RAF dimer stage. Furthermore, it has been shown preclinically to counteract the primary resistance mechanism to MEK inhibitors. Treatment with a MEK inhibitor alone leads to a release of negative feedback, causing upstream RAF-dependent reactivation of MEK, thereby blunting the drug's effect. By co-administering this compound, this feedback loop is blocked, leading to a more sustained and potent vertical inhibition of the MAPK pathway.[3][4][5]

Preclinical Activity

Preclinical studies have established the synergistic activity of combining a RAF dimer inhibitor like this compound with a MEK inhibitor in RAS-mutant cancer models. In various K-RAS-mutated cancer cell lines, the combination of this compound and the MEK inhibitor Mirdametinib resulted in potent and synergistic suppression of cell proliferation.[6] This effect was not observed when using a first-generation BRAF inhibitor (vemurafenib).[3][6]

Mechanistic studies confirmed that while MEK inhibition alone led to feedback phosphorylation and reactivation of MEK, the addition of this compound abrogated this feedback, resulting in sustained inhibition of downstream p-ERK.[3][6] This synergistic blockade of the MAPK pathway was also validated in K-RAS mutant xenograft models, providing a strong basis for clinical investigation in tumors driven by RAS mutations, including NRAS-mutant melanoma.[6]

Clinical Investigations: Monotherapy and Combination Trials

This compound has been evaluated as a monotherapy and, more recently, in combination with a MEK inhibitor. The focus for NRAS-mutated melanoma has shifted significantly toward the combination approach due to limited single-agent activity.

This compound Monotherapy: Phase I Study (NCT02610361)

A first-in-human, open-label, dose-escalation and -expansion study was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring BRAF, K-RAS, or N-RAS mutations.[1][7]

3.1.1 Experimental Protocol

-

Study Design : Phase I, open-label, multicenter, dose-escalation followed by dose-expansion.[1][7]

-

Patient Population : Adults with histologically confirmed advanced solid tumors with documented BRAF, K-RAS, or N-RAS mutations who had progressed on standard therapy.[7]

-

Dose Escalation Phase : Patients received this compound once daily (QD) at doses ranging from 5 mg to 60 mg to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]

-

Dose Expansion Phase : Patients were enrolled into specific cohorts based on tumor type and mutation, receiving this compound at the RP2D (30 mg QD) in 21-day cycles.[8]

-

Primary Endpoints : Safety and tolerability (dose-escalation); Objective Response Rate (ORR) per RECIST 1.1 (dose-expansion).[7]

3.1.2 Clinical Activity and Safety

This compound monotherapy demonstrated notable activity in patients with BRAF-mutated tumors, particularly melanoma.[9] However, its activity in the KRAS/NRAS-mutant cohort was very limited.

Table 1: Efficacy of this compound Monotherapy in KRAS/NRAS-Mutant Tumors (All Tumor Types)

| Endpoint | Value (N=66) | Citation(s) |

|---|---|---|

| Objective Response Rate (ORR) | 3.0% (2 patients) | [1][9] |

| Complete Response (CR) | 0 | [9] |

| Partial Response (PR) | 2 (1 endometrial, 1 NSCLC) | [1][9] |

| Stable Disease (SD) | 50.0% (33 patients) | [9] |

| Progressive Disease (PD) | Not explicitly stated | |

| Responses in Melanoma | No objective responses reported | [1][9] |

| Responses in CRC | 0% (n=20) |[1] |

Note: Data represents the combined cohort of patients with KRAS or NRAS mutations across various solid tumors from the Phase I trial.

The safety profile of this compound monotherapy was considered acceptable. The MTD was established at 40 mg/day.[1]

Table 2: Key Grade ≥3 Treatment-Emergent Adverse Events (this compound Monotherapy)

| Adverse Event | Frequency (N=131) | Citation(s) |

|---|---|---|

| Hypertension | 17.6% | [1][7] |

| Fatigue | 9.9% | [1][7] |

| Thrombocytopenia | Dose-Limiting Toxicity | [1] |

| Increased Alanine Aminotransferase (ALT) | Dose-Limiting Toxicity |[1] |

This compound + Mirdametinib: Phase 1b/2 Combination Study (NCT03905148)

Given the strong preclinical rationale for vertical MAPK pathway inhibition, a clinical trial was initiated to evaluate this compound in combination with the MEK inhibitor Mirdametinib.[3][10]

3.2.1 Experimental Protocol

-

Study Design : Phase 1b, open-label, dose-escalation and -expansion study.[11]

-

Patient Population : Adults with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations. The dose-expansion phase (Part B) is specifically designed to enroll cohorts of patients with NRAS-mutated solid tumors, with an allocation of up to 40% for melanoma.[10][11]

-

Intervention : Combination of this compound and Mirdametinib administered orally in 28-day cycles across various dosing levels and schedules.[10]

-

Primary Endpoints : Incidence of adverse events and dose-limiting toxicities (DLTs); determination of MTD/RP2D; ORR.[10]

3.2.2 Preliminary Clinical Activity and Safety

Initial results from the dose-escalation portion of the trial were presented in 2023, demonstrating a manageable safety profile and promising signs of antitumor activity.

Table 3: Preliminary Efficacy of this compound + Mirdametinib (Dose Escalation Cohort)

| Patient Population / Mutation | Value | Citation(s) |

|---|---|---|

| Evaluable Patients | 62 | [3] |

| Confirmed ORR (All mutations) | 22.6% (14 patients) | [10] |

| Patient Demographics | ||

| KRAS mutations | 57.7% | [10] |

| BRAF mutations | 18.3% | [10] |

| NRAS mutations | 11.3% | [10] |

| Responses by Tumor Type | Responses observed in LGSOC, NSCLC, Endometrial Cancer | [3] |

| NRAS-mutant response | 1 of 2 responses in NSCLC was in an NRAS-mutant tumor | |

Note: Data is from the dose-escalation portion (Part A) of the trial as of January 20, 2023. Specific data for the melanoma subgroup is not yet available.

The combination was found to have a favorable safety profile with a low rate of treatment discontinuations due to adverse events.

Table 4: Most Common Treatment-Related Adverse Events (this compound + Mirdametinib)

| Adverse Event (Any Grade) | Frequency (N=71) | Citation(s) |

|---|---|---|

| Dermatitis acneiform | 42% | [3] |

| Fatigue | 32% | [3] |

| Diarrhea | 27% | [3] |

| Platelet count decreased | 18% | [3] |

| Alopecia | 18% |[3] |

Conclusion and Future Directions

Current evidence indicates that this compound as a single agent has limited clinical utility in melanomas driven by NRAS mutations. This is consistent with the broader challenges of targeting RAS-driven cancers with monotherapy.

However, the role of this compound as a potent RAF dimer inhibitor provides a compelling mechanistic rationale for its use in combination with a MEK inhibitor. This strategy of vertical pathway blockade is designed to overcome the intrinsic resistance mechanisms that limit MEK inhibitor efficacy. Preliminary data from the Phase 1b trial of this compound plus Mirdametinib are encouraging, demonstrating a manageable safety profile and antitumor activity across various RAS/RAF-mutated tumors.

The future of this compound in NRAS-mutated melanoma hinges on the results from the dose-expansion cohort of the NCT03905148 study, which is specifically enrolling this patient population. These data will be critical in determining if this combination can become a viable, targeted therapeutic option for a patient group with a significant unmet medical need.

References

- 1. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]

- 2. ascopubs.org [ascopubs.org]

- 3. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beonemedinfo.com [beonemedinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NCT03905148 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of p-ERK Following Lifirafenib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a novel, potent inhibitor of the RAF kinase family (A-RAF, B-RAF, and C-RAF) and the epidermal growth factor receptor (EGFR).[1] As a next-generation RAF inhibitor, this compound is designed to inhibit both RAF monomers and dimers, a mechanism intended to circumvent the paradoxical activation of the MAPK/ERK signaling pathway often observed with first-generation BRAF inhibitors in cells with wild-type BRAF and upstream RAS mutations.[2][3][4] The phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key downstream component of the RAS-RAF-MEK-ERK pathway, serves as a critical biomarker for assessing the efficacy and mechanism of action of RAF inhibitors like this compound.

This document provides detailed application notes and a comprehensive protocol for the analysis of ERK phosphorylation (p-ERK) in response to this compound treatment using Western blotting.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound targets the RAF kinases, thereby inhibiting the downstream phosphorylation of MEK and subsequently ERK.

A significant challenge with first-generation BRAF inhibitors is the phenomenon of "paradoxical activation." In BRAF wild-type cells with upstream RAS mutations, these inhibitors can promote the dimerization of RAF kinases, leading to an unexpected increase in MEK and ERK phosphorylation. This compound, as a RAF dimer inhibitor, is designed to overcome this liability.

Data Presentation: Effect of this compound on p-ERK Levels

The following tables summarize the expected outcomes of this compound treatment on p-ERK levels in different cancer cell lines, based on preclinical findings.[1] The data is presented qualitatively based on Western blot analysis, where the ratio of phosphorylated ERK (p-ERK) to total ERK is assessed.

Table 1: Effect of this compound on p-ERK in BRAF V600E Mutant Cells (e.g., A375 Melanoma)

| This compound Concentration | p-ERK/Total ERK Ratio (Relative to Control) | Expected Outcome |

| 0 nM (Control) | 100% | High basal p-ERK level |

| 1 - 10 nM | + | Moderate inhibition |

| 10 - 100 nM | ++ | Strong inhibition |

| > 100 nM | +++ | Potent and sustained inhibition |

Table 2: Effect of this compound on p-ERK in KRAS Mutant Cells (e.g., HCT116, SW620 Colorectal Cancer)

| This compound Concentration | p-ERK/Total ERK Ratio (Relative to Control) | Expected Outcome |

| 0 nM (Control) | 100% | High basal p-ERK level |

| 1 - 100 nM | +/- | Minimal to no paradoxical activation |

| > 100 nM | + | Gradual inhibition at higher concentrations |

Note: The level of inhibition (+) is a qualitative representation based on visual analysis of Western blots from preclinical studies. Quantitative densitometry is required for precise measurement.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to determine the ratio of p-ERK to total ERK in cell lines treated with this compound.

Experimental Workflow

Materials and Reagents

-

Cell Lines: A375 (BRAF V600E), HCT116 (KRAS mutant), SW620 (KRAS mutant), or other relevant cell lines.

-

Culture Medium: RPMI-1640, DMEM, or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (BGB-283): Prepare stock solutions in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide solutions, SDS-PAGE running buffer, loading buffer.

-

Transfer: PVDF or nitrocellulose membranes, transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.

-

Rabbit anti-p44/42 MAPK (Erk1/2) antibody.

-

Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Stripping Buffer: Mild stripping buffer (e.g., containing glycine and SDS, pH 2.2).

Detailed Procedure

-

Cell Seeding and Treatment:

-